molecular formula C23H23N3O5S2 B3015025 N1-(4-methoxybenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-37-0

N1-(4-methoxybenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B3015025
M. Wt: 485.57
InChI Key: SZWXNPPZVMSXFV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Organic Synthesis Applications

In the realm of organic synthesis, compounds with structures similar to N1-(4-methoxybenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide demonstrate utility in constructing complex molecular architectures. For instance, the synthesis of tetrahydroisoquinoline derivatives showcases methodologies applicable to the synthesis of compounds with similar structural motifs, emphasizing the relevance of such compounds in developing new synthetic routes or improving existing ones for complex organic molecules. The research by Beak and Selling (1989) on the displacement reactions at the nitrogen of lithioalkoxylamides by organometallic reagents is a prime example of the synthetic utility of related structures in forming nitrogen-containing rings, which could be extrapolated to the synthesis of N1-(4-methoxybenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide and its derivatives (Beak & Selling, 1989).

Pharmaceutical Research

Compounds bearing the tetrahydroquinoline moiety are of significant interest in medicinal chemistry due to their pharmacological properties. For example, the synthesis and characterization of quinazoline derivatives as diuretic and antihypertensive agents by Rahman et al. (2014) highlight the therapeutic potential of structurally similar compounds. This suggests that N1-(4-methoxybenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide could be explored for its pharmacological applications, given the structural similarity and the relevance of the tetrahydroquinoline and thiophene motifs in drug development (Rahman et al., 2014).

Safety And Hazards

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Future Directions

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Please note that the availability and depth of information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, multiple sources including research articles, books, and databases would need to be consulted. It’s always important to refer to the most up-to-date and reliable sources for accurate information.


properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-31-19-10-6-16(7-11-19)15-24-22(27)23(28)25-18-9-8-17-4-2-12-26(20(17)14-18)33(29,30)21-5-3-13-32-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWXNPPZVMSXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxybenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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